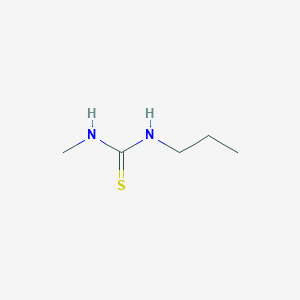

1-Methyl-3-propylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-propylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c1-3-4-7-5(8)6-2/h3-4H2,1-2H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNKCKMGXDOUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=S)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395092 | |

| Record name | 1-methyl-3-propylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32900-00-8 | |

| Record name | NSC158599 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-3-propylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-3-PROPYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 3 Propylthiourea

Direct Synthesis Approaches: Reaction Pathways and Mechanistic Considerations

The most conventional and straightforward method for synthesizing 1-Methyl-3-propylthiourea involves the nucleophilic addition of an amine to an isothiocyanate. This approach is widely utilized due to its reliability and generally high yields.

Nucleophilic Addition Reactions Utilizing Propylisothiocyanate and Methylamine (B109427) Precursors

The synthesis of this compound can be achieved through the reaction of propyl isothiocyanate with methylamine or, alternatively, methyl isothiocyanate with propylamine (B44156). The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbon atom of the isothiocyanate group. This forms a thiourea (B124793) derivative.

A general and widely applicable method for the preparation of alkyl-substituted thioureas involves the reaction of an amine with an isothiocyanate. orgsyn.org For instance, methylthiourea can be synthesized by reacting methyl isothiocyanate with a concentrated ammonium (B1175870) hydroxide (B78521) solution. orgsyn.org The reaction can be vigorous and may require careful control of the addition rate of the isothiocyanate. orgsyn.org Following the initial reaction, gentle heating can be applied to remove excess ammonia (B1221849), and the product can then be crystallized, often with high yields of 74–81%. orgsyn.org This method is noted to be general for preparing various alkyl thioureas, including di- and tri-substituted derivatives, by using the corresponding amine solutions. orgsyn.org

Similarly, a Russian patent describes the synthesis of a related compound, N-(5-chloro-2-methylphenyl)-N'-propylthiourea, by the dropwise addition of n-propylamine to a solution of 5-chloro-2-methylphenylisothiocyanate in ethyl acetate (B1210297). google.com The reaction is conducted in a nitrogen atmosphere while maintaining the temperature between 25-30 °C. google.com This highlights the common use of organic solvents like ethyl acetate and controlled temperatures to ensure a smooth reaction and high product yield.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield |

| Methyl isothiocyanate | Concentrated Ammonium Hydroxide | Water | Room Temp, then heated | 74-81% |

| 5-chloro-2-methylphenylisothiocyanate | n-Propylamine | Ethyl Acetate | 25-30 °C | Not specified |

Alternative Thiocarbamoylation and Amination Strategies for Thiourea Formation

Alternative synthetic routes to thioureas exist, offering advantages in terms of safety, reactant availability, or reaction conditions. One such strategy involves the use of thiocarbamoylating agents.

N-Thiocarbamoyl benzotriazoles have been demonstrated as stable and easy-to-handle synthetic equivalents of isothiocyanates. beilstein-journals.org These can be reacted with amines to form thioureas. The amination of these thiocarbamoyl benzotriazoles can be performed under mechanochemical conditions, where ammonia gas is generated in situ from a mixture of sodium carbonate and ammonium chloride, leading to the formation of primary thioureas in quantitative yields after a simple aqueous work-up. beilstein-journals.org

Another approach involves the use of carbon disulfide. In a mechanochemical one-pot synthesis, an electron-rich aniline (B41778) can be milled with an excess of carbon disulfide, followed by the addition of a second aniline equivalent to form non-symmetrical thioureas in high yields (87–94%). beilstein-journals.org This method avoids the use of pre-formed isothiocyanates.

Exploration of Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thioureas to minimize environmental impact. These approaches focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and simplifying purification processes.

Mechanochemistry, or the use of mechanical force to induce chemical reactions, has emerged as a powerful green tool for thiourea synthesis. beilstein-journals.org Ball milling of amines and isothiocyanates can lead to the quantitative formation of thioureas without the need for bulk solvents, significantly reducing waste. beilstein-journals.org This technique is often more energy-efficient than traditional solution-based methods. beilstein-journals.org

The use of greener solvents is another key aspect of green thiourea synthesis. A patent describes a one-step synthesis of thiourea derivatives in water, using phenoxysulfonyl chloride or its substituted derivatives and a primary amine. google.com This method offers advantages such as the use of readily available and low-toxicity raw materials, mild reaction conditions, and convenient separation and purification. google.com More recently, Cyrene, a bio-based solvent, has been presented as a viable green alternative to traditional solvents like THF for the one-pot synthesis of nitro N,N'-diaryl thioureas with nearly quantitative yields. nih.gov

Microwave-assisted synthesis is another green technique that can accelerate the reaction between amines and carbon disulfide on the surface of alumina, providing a solvent-free method for producing symmetrical N,N'-disubstituted thioureas. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield, Purity, and Stereoselectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of reactants, solvent, temperature, and reaction time.

The choice between reacting methylamine with propyl isothiocyanate or propylamine with methyl isothiocyanate can influence the reaction rate and outcome, depending on the reactivity and stability of the specific isothiocyanate.

The solvent plays a critical role in the reaction. While traditional syntheses often employ organic solvents like ethyl acetate google.com, greener alternatives like water google.com and Cyrene nih.gov are being explored. The solubility of reactants and the final product in the chosen solvent will affect the reaction rate and ease of purification.

Temperature is a critical parameter to control. As noted in the synthesis of methylthiourea, the reaction can be exothermic and require initial cooling, followed by heating to drive the reaction to completion. orgsyn.org The optimal temperature will depend on the specific reactants and solvent used.

Reaction time is another factor that needs to be optimized to ensure the reaction goes to completion without the formation of significant byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time.

For instance, in the synthesis of N-alkyl and N,N-dialkyl substituted thioureas from ammonium thiocyanate (B1210189), both the reaction of the thiocyanate and alkylamine in the presence of hydrochloric acid (Method I) and a two-step method involving benzoyl chloride (Method II) were optimized. researchgate.net The study found that high yields and purity could be achieved by carefully controlling the reaction time, temperature, and molar ratio of reactants. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization Techniques for 1 Methyl 3 Propylthiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom.

¹H NMR spectroscopy provides information about the hydrogen atoms (protons) in a molecule. In the case of 1-Methyl-3-propylthiourea, the ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments.

A study on a related compound, 1-(4-methylthiazol-2-yl)-3-propylthiourea, showed characteristic signals for the protons of the propyl group at δ 3.49, 2.25, and 1.55 ppm. ijarbs.com The N-H protons in thiourea (B124793) derivatives typically show downfield shifts. researchgate.net For instance, in 1-(4-methylthiazol-2-yl)-3-propylthiourea, the N1H and N2H protons appeared at δ 11.46 ppm and δ 9.87 ppm, respectively. ijarbs.com The chemical shifts of protons adjacent to the nitrogen atoms are influenced by the electronic environment and can be observed at varying positions. libretexts.org

Table 1: ¹H NMR Spectral Data for a this compound Analog

| Functional Group | Chemical Shift (δ, ppm) |

| N1H | 11.46 |

| N2H | 9.87 |

| Propyl Protons | 3.49; 2.25; 1.55 |

| Thiazole H(5) | 6.63 |

| Thiazole CH3 | 2.50 |

Data from a study on 1-(4-methylthiazol-2-yl)-3-propylthiourea. ijarbs.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

In the analysis of 1-(4-methylthiazol-2-yl)-3-propylthiourea, the carbon of the thiourea group (C=S) was observed at δ 178 ppm. ijarbs.com The carbons of the propyl group were found at δ 106, 18.52, and 11.31 ppm. ijarbs.com The chemical shift of the C=S carbon is a key indicator and typically appears in the downfield region of the spectrum. chemguide.co.uk The specific chemical shifts of the propyl and methyl carbons provide further confirmation of the molecule's structure. chemguide.co.uk

Table 2: ¹³C NMR Spectral Data for a this compound Analog

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=S | 178 |

| Thiazole Carbons | 161.21; 146.31; 129.80 |

| Propyl Carbons | 106; 18.52; 11.31 |

Data from a study on 1-(4-methylthiazol-2-yl)-3-propylthiourea. ijarbs.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of a thiourea derivative, 1-(4-methylthiazol-2-yl)-3-propylthiourea, showed characteristic absorption bands. ijarbs.com The N-H stretching vibrations were observed at 3480 and 3174 cm⁻¹. ijarbs.com The C=S (thione) stretching vibration, a key feature of thioureas, was assigned to a band at 837 cm⁻¹. ijarbs.com Additionally, bands corresponding to the methyl group (CH₃) and the C-S-C linkage were identified at 1474 cm⁻¹ and 707 cm⁻¹, respectively. ijarbs.com These vibrational frequencies are crucial for confirming the presence of the thiourea core and the attached alkyl groups. vscht.czlibretexts.org

Table 3: Characteristic IR Absorption Bands for a this compound Analog

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3480, 3174 |

| C=S Stretch | 837 |

| CH₃ Bend | 1474 |

| C-S-C Stretch | 707 |

Data from a study on 1-(4-methylthiazol-2-yl)-3-propylthiourea. ijarbs.com Note that the exact positions of IR bands can vary slightly depending on the molecular environment and sample preparation.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron impact mass spectrum of 1-(4-methylthiazol-2-yl)-3-propylthiourea provided valuable information about its fragmentation pathways. ijarbs.com The molecular ion peak confirms the molecular weight of the compound. Subsequent fragmentation can involve the loss of various parts of the molecule, such as the propyl isothiocyanate group, leading to characteristic fragment ions. ijarbs.com For other thiourea derivatives, mass spectrometry has been similarly used to confirm their structure and elucidate fragmentation patterns. nih.govgoogle.com

X-ray Diffraction Crystallography for Solid-State Structural Analysis and Conformational Insights

The crystal structure of a related compound, 1-(4-methylthiazol-2-yl)-3-propylthiourea, has been determined by X-ray diffraction. researchgate.net The analysis revealed a triclinic crystal system with the space group Pī. researchgate.net The unit cell dimensions were reported as a = 7.4803(3) Å, b = 8.4562(3) Å, c = 9.3531(3) Å, with angles α = 67.688(1)°, β = 74.017(1)°, and γ = 85.008(1)°. researchgate.net Such data is fundamental for understanding the intermolecular interactions and packing of the molecules in the crystal lattice. nih.gov

Table 4: Crystallographic Data for 1-(4-methylthiazol-2-yl)-3-propylthiourea

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī (no. 2) |

| a (Å) | 7.4803(3) |

| b (Å) | 8.4562(3) |

| c (Å) | 9.3531(3) |

| α (°) | 67.688(1) |

| β (°) | 74.017(1) |

| γ (°) | 85.008(1) |

| V (ų) | 526.07(3) |

| Z | 2 |

| Temperature (K) | 200 |

Data from a single-crystal X-ray diffraction study. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solution Behavior

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. libretexts.org This technique is particularly useful for studying compounds with conjugated systems and chromophores. libretexts.org

Computational and Theoretical Investigations of 1 Methyl 3 Propylthiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nrel.gov It offers a favorable balance between accuracy and computational cost, making it suitable for studying molecules like 1-Methyl-3-propylthiourea. nih.govrsc.org Geometry optimization is a key application of DFT, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. mdpi.com These calculations are typically performed using specific combinations of functionals, such as B3LYP, and basis sets, like 6-311G(d,p), to ensure reliable results. nih.govnih.govresearchgate.net

The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would precisely define the spatial relationship between the methyl, propyl, and thiourea (B124793) core components. Total energy calculations for the optimized structure are also performed, providing a measure of the molecule's stability. researchgate.net

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents hypothetical but realistic data based on general DFT calculations for similar thiourea derivatives.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=S | 1.68 Å |

| C-N (Thiourea) | 1.35 Å | |

| N-C (Methyl) | 1.46 Å | |

| N-C (Propyl) | 1.47 Å | |

| Bond Angle | N-C-N | 118° |

| C-N-C (Methyl side) | 125° | |

| C-N-C (Propyl side) | 123° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting a molecule's chemical reactivity. libretexts.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for chemical stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO is centered around the thiocarbonyl (C=S) group. TD-DFT methods can be employed for a detailed examination of these electronic properties. bhu.ac.in

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical data based on FMO analysis of related compounds.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 eV | Characterizes the ability to donate electrons. |

| LUMO | -1.5 eV | Characterizes the ability to accept electrons. |

| Energy Gap (ΔE) | 4.7 eV | Indicates molecular chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. uni-muenchen.dechemrxiv.org The MEP map is plotted onto the molecule's electron density surface, using a color-coded scheme to represent different potential values. researchgate.net

Regions with a negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, regions with a positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show a region of high negative potential around the sulfur atom due to its lone pair electrons, making it a primary site for interaction with electrophiles. The areas around the N-H protons would exhibit a positive potential, identifying them as potential hydrogen bond donor sites. bhu.ac.in

Table 3: Predicted MEP Values at Key Sites of this compound (Illustrative) This table presents hypothetical data based on MEP analysis of similar molecules.

| Molecular Region | Predicted Potential | Reactivity Implication |

|---|---|---|

| Around Sulfur Atom | Highly Negative (Red) | Site for electrophilic attack |

| Around N-H Protons | Highly Positive (Blue) | Site for nucleophilic attack; hydrogen bond donation |

Molecular Docking Simulations for Ligand-Biological Target Interaction Prediction

Molecular docking is a computational simulation technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. semanticscholar.orgscielo.sa.cr This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govmdpi.com

For this compound, docking simulations could be used to predict its binding affinity and interaction patterns with various biological targets. Thiourea derivatives are known to interact with enzymes like peroxidases. ajgreenchem.com The simulation involves placing the optimized 3D structure of this compound into the active site of a target protein. The software then calculates the most stable binding poses and estimates the binding energy, with more negative values indicating a stronger, more favorable interaction. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. mdpi.com

Table 4: Illustrative Molecular Docking Results for this compound This table presents hypothetical data against a potential biological target.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Lactoperoxidase ajgreenchem.com | -6.8 | HIS-109, ARG-255 | Hydrogen Bond with S atom |

Conformational Analysis and Tautomerism Studies (e.g., Thione-Thiol Equilibrium)

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.comic.ac.uk For this compound, several conformations are possible due to rotations around the C-N bonds of the thiourea backbone. conicet.gov.ar Computational methods can calculate the energy of each conformer, allowing for the identification of the most stable, lowest-energy conformation. researchgate.net

Furthermore, thiourea derivatives can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. mdpi.com For this compound, the most relevant equilibrium is between the thione form (containing the C=S double bond) and the thiol form (containing a C-S single bond and an S-H group). ajgreenchem.com Quantum chemical calculations can determine the relative energies and stabilities of these tautomers, which is crucial as different tautomers can have distinct chemical and biological properties. ajgreenchem.comrsc.org For most simple thioureas, the thione form is generally found to be more stable.

Dynamics of Intramolecular Processes and Excited State Behavior

Computational methods can also explore the dynamic behavior of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a powerful technique for investigating the properties of a molecule's electronic excited states. bhu.ac.in Such studies can predict photophysical properties, like the absorption of UV-visible light and potential fluorescence. conicet.gov.ar

For this compound, TD-DFT calculations could determine the energies of electronic transitions, which correspond to the wavelengths of light the molecule absorbs. These calculations help to understand how the molecule might behave when exposed to light. Additionally, computational dynamics can model intramolecular processes, such as proton transfer events between the nitrogen and sulfur atoms, providing insight into the energy barriers and likelihood of such transformations. conicet.gov.ar

Exploration of Biological and Biochemical Activities of 1 Methyl 3 Propylthiourea: Mechanistic Studies

Enzyme Inhibition Studies: Mechanisms of Action and Target Specificity

The therapeutic and biological activities of many compounds are rooted in their ability to inhibit specific enzymes. 1-Methyl-3-propylthiourea has been the subject of various studies to elucidate its mechanisms of action and target specificity across a range of enzymes. This section explores the inhibitory activities of this compound and related thiourea (B124793) derivatives against several key enzymes.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms

Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132), a mechanism crucial in the management of conditions like Alzheimer's disease. wikipedia.orgnih.govnih.govmdpi.com These inhibitors are broadly classified as reversible, irreversible, or quasi-irreversible. wikipedia.org The active site of cholinesterases includes an anionic site and an esteratic site, where acetylcholine is hydrolyzed. wikipedia.org Inhibition of these enzymes leads to an accumulation of acetylcholine at synapses, enhancing cholinergic transmission. nih.govepa.gov

Thiourea derivatives have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). bohrium.comtandfonline.comdovepress.com For instance, some thiourea derivatives have shown AChE inhibition with IC₅₀ values in the nanomolar range, from 33.27 to 93.85 nM. In a study of various synthetic thioureas, one compound potently inhibited both AChE and BChE with IC₅₀ values of 63 µg/mL and 80 µg/mL, respectively. tandfonline.comdovepress.comresearchgate.net The inhibition of BChE is considered a valuable therapeutic strategy for Alzheimer's disease. mdpi.com Some resveratrol-based carbamates have shown excellent inhibitory activity against BChE, with IC₅₀ values as low as 0.12 ± 0.09 μM. mdpi.com

The mechanism of inhibition often involves the thiourea moiety interacting with the active site of the cholinesterase enzymes. wikipedia.org This interaction prevents the normal hydrolysis of acetylcholine, thereby increasing its concentration in the synaptic cleft. wikipedia.orgepa.gov

Table 1: Cholinesterase Inhibition by Thiourea Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ Value |

|---|---|---|

| Thiourea Derivatives | Acetylcholinesterase (AChE) | 33.27 to 93.85 nM |

| Synthetic Thiourea Compound III | Acetylcholinesterase (AChE) | 63 µg/mL tandfonline.comdovepress.com |

| Synthetic Thiourea Compound III | Butyrylcholinesterase (BChE) | 80 µg/mL tandfonline.comdovepress.com |

Glycosidase (α-Amylase and α-Glucosidase) Inhibition Pathways

Inhibition of glycosidases, such as α-amylase and α-glucosidase, is a key strategy in managing postprandial hyperglycemia, a hallmark of diabetes mellitus. frontiersin.org These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. tandfonline.com By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in blood glucose levels. tandfonline.com

Thiourea derivatives have been investigated for their potential to inhibit α-amylase and α-glucosidase. bohrium.comtandfonline.comresearchgate.net In one study, various thiourea derivatives were found to be potent inhibitors of both enzymes. researchgate.net For instance, some thiadiazole-bearing thiourea compounds exhibited α-amylase inhibition with IC₅₀ values ranging from 1.30 ± 0.05 µM to 35.70 ± 0.70 µM, and α-glucosidase inhibition with IC₅₀ values from 2.20 ± 0.10 µM to 37.60 ± 0.80 µM, which were more potent than the standard drug acarbose. researchgate.net Another study reported a thiourea derivative with an IC₅₀ value of 62 µg/mL for α-amylase and another with an IC₅₀ of 75 µg/mL for α-glucosidase. tandfonline.comresearchgate.net The inhibitory mechanism is believed to involve the interaction of the thiourea scaffold with the active sites of these enzymes, preventing substrate binding and catalysis. frontiersin.org

Table 2: Glycosidase Inhibition by Thiourea Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ Value |

|---|---|---|

| Thiadiazole-bearing Thioureas | α-Amylase | 1.30 ± 0.05 µM to 35.70 ± 0.70 µM researchgate.net |

| Thiadiazole-bearing Thioureas | α-Glucosidase | 2.20 ± 0.10 µM to 37.60 ± 0.80 µM researchgate.net |

| Synthetic Thiourea Compound IV | α-Amylase | 62 µg/mL tandfonline.comresearchgate.net |

Human Glutaminyl Cyclase (QC) Inhibition via Propylthiourea (B1586209) Moiety Interaction

Human glutaminyl cyclase (QC) is an enzyme implicated in the formation of neurotoxic pyroglutamate-amyloid-β (pGlu-Aβ) peptides, which are key players in the pathogenesis of Alzheimer's disease. acs.orgresearchgate.net Inhibition of QC is therefore a promising therapeutic strategy. researchgate.netacs.org

The propylthiourea moiety has been identified as a crucial structural feature for potent QC inhibition. researchgate.net Rational drug design has led to the development of N-aryl N'-(5-methyl-1H-imidazol-1-yl)propyl thioureas as a class of highly effective QC inhibitors. nih.gov The thiourea group in these molecules acts as a hydrogen bond donor, mimicking the C-terminal amide nitrogen of the glutamine residue of the enzyme's natural substrate. researchgate.net Structure-activity relationship studies have shown that modifications to the aryl region of these compounds significantly impact their inhibitory potency. nih.gov For example, compound 52 in one study was identified as a highly potent QC inhibitor with an IC₅₀ value of 58 nM. nih.gov Molecular docking studies suggest that these inhibitors bind to the active site of QC, with the propylthiourea moiety playing a key role in this interaction. acs.org

Table 3: Human Glutaminyl Cyclase (QC) Inhibition by Thiourea Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ Value |

|---|---|---|

| N-aryl N'-(5-methyl-1H-imidazol-1-yl)propyl thiourea (Compound 52) | Human Glutaminyl Cyclase (QC) | 58 nM nih.gov |

Nitric Oxide Synthase (NOS) Isoform Modulation Mechanisms

Nitric oxide synthase (NOS) exists in several isoforms, and modulation of their activity is relevant in various physiological and pathological processes. Some thiourea derivatives have been shown to inhibit NOS isoenzymes. The inhibitory activity appears to be dependent on the substituents on the thiourea scaffold. rsc.org Derivatives with a thiourea residue generally exhibit better inhibition of both inducible NOS (iNOS) and neuronal NOS (nNOS) compared to their urea (B33335) counterparts. rsc.org Specifically, compounds with a methyl substituent as R2 tend to produce higher inhibition for iNOS, while those with a methyl or ethyl substituent as R2 show good inhibition for nNOS. rsc.org

Thyroid Enzyme (Thyroid Peroxidase, Deiodinases) Interaction Mechanisms in Pre-clinical Models

This compound's close structural relative, propylthiouracil (B1679721) (PTU), is a well-known antithyroid drug. nih.gov Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone biosynthesis. nih.govnih.govwikipedia.orgui.ac.id TPO catalyzes the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin. nih.govwikipedia.org PTU inactivates TPO by reacting with the oxidized heme group of the enzyme. nih.gov This interaction is prevented by iodide, which keeps the heme in a reduced state. nih.gov

In addition to TPO, PTU also inhibits iodothyronine deiodinases, the enzymes responsible for converting the prohormone thyroxine (T4) to the active hormone triiodothyronine (T3). nih.govresearchgate.netresearchgate.netmdpi.com PTU has been shown to inhibit both rat and human type 1 deiodinase (DIO1) but does not affect DIO2 or DIO3. researchgate.net Studies in rat thyroid cells (FRTL-5) have shown that both methimazole (B1676384) (MMI) and PTU suppress the mRNA levels of iodotyrosine deiodinase 1 (also known as Dehal1). nih.gov

Lipoxygenase Enzyme Inhibition

Lipoxygenases are enzymes involved in the metabolism of fatty acids and play a role in inflammatory processes. dergipark.org.tr Thiourea derivatives have been evaluated for their ability to inhibit lipoxygenase. researchgate.net For example, some newly synthesized thiourea derivatives have shown promising anti-inflammatory potential through in vitro lipoxygenase enzyme inhibition studies. researchgate.net The mechanism of inhibition likely involves the interaction of the thiourea compound with the active site of the lipoxygenase enzyme. nih.gov

Antioxidant Potential Investigations in Biochemical Systems

Thiourea derivatives are recognized for their antioxidant properties, which are primarily attributed to the presence of the sulfur and nitrogen atoms that can participate in redox reactions. mdpi.com These compounds can act as antioxidants by scavenging free radicals and reducing oxidative stress. mdpi.comijarbs.com

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of thiourea derivatives is commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable free radical is measured spectrophotometrically. nih.gov

While specific IC50 values for this compound are not found in the reviewed literature, studies on other thiourea derivatives demonstrate a wide range of activities. For instance, a study on symmetrical and unsymmetrical thioureas showed that some compounds were potent inhibitors of DPPH and ABTS radicals, with IC50 values varying significantly based on their structural substitutions. scispace.com In one study, 1,3-bis(3,4-dichlorophenyl) thiourea demonstrated strong antioxidant activity with a reported IC50 value of 45 µg/mL in a DPPH assay and 52 µg/mL against ABTS free radicals. mdpi.com The antioxidant effect is closely linked to the molecular structure, and the presence of different functional groups can significantly influence the scavenging capacity. mdpi.com

Interactive Table: Antioxidant Activity of Various Thiourea Derivatives (for illustrative purposes)

Please note: The following data is for other thiourea compounds and not for this compound.

| Compound Name | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

| 1,3-bis(2-benzyl-3-phenyl-1-(pyridine-2-yl)propyl)thiourea (Compound I) | 67 | 66 |

| 1-(2,4-dimethylphenyl)-3-phenylthiourea (Compound IV) | 64 | - |

| 1,3-bis(3,4-dichlorophenyl) thiourea | 45 | 52 |

Reducing Power Assessment

The reducing power of a compound is another indicator of its potential antioxidant activity. This assay measures the ability of a substance to donate electrons and reduce an oxidized species, such as the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺). nih.gov The formation of the ferrous ion is then monitored by the formation of a colored complex.

Specific data on the reducing power of this compound is not available. However, the general class of thiourea compounds has been investigated for this property. For example, some synthetic quinoline (B57606) derivatives containing a thio-group have been analyzed for their reducing power, indicating that the chemical structure is a key determinant of this activity. researchgate.net The presence of electron-donating groups generally enhances the reducing power of thiourea derivatives.

Antimicrobial Activity Evaluations (In Vitro Studies)

The thiourea scaffold is a key component in many compounds exhibiting a broad spectrum of antimicrobial activities. ijarbs.comresearchgate.net This has led to the synthesis and evaluation of numerous thiourea derivatives as potential antibacterial, antifungal, and antiviral agents. mdpi.com

Antibacterial Efficacy against Model Pathogens

Thiourea derivatives have shown considerable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The mode of action is often linked to their ability to chelate metal ions essential for bacterial enzyme function or to disrupt the bacterial cell membrane.

Although specific Minimum Inhibitory Concentration (MIC) values for this compound against model pathogens are not reported in the surveyed literature, related compounds have demonstrated significant antibacterial effects. For example, certain synthetic thioureas have been tested against strains like Staphylococcus aureus, Agrobacterium tumefaciens, and Proteus vulgaris, with some compounds showing MIC values as low as 4.03 µg/mL. scispace.com In another study, disubstituted 4-chloro-3-nitrophenylthiourea derivatives exhibited promising activity against staphylococcal strains with MIC values ranging from 2 to 64 μg/mL. nih.gov

Interactive Table: Antibacterial Activity of Various Thiourea Derivatives (for illustrative purposes)

Please note: The following data is for other thiourea compounds and not for this compound.

| Compound Name | Bacterium | MIC (µg/mL) |

| 1,3-bis(2-benzyl-3-phenyl-1-(pyridine-2-yl)propyl)thiourea (Compound I) | A. tumefaciens | 4.02 |

| 1-(2,4-dimethylphenyl)-3-phenylthiourea (Compound IV) | S. aureus | 4.03 |

| 1-(2-fluorophenyl)-3-phenylthiourea (Compound V) | P. vulgaris | 8.94 |

| 4-chloro-3-nitrophenylthiourea derivatives | Staphylococcus spp. | 2 - 64 |

Antifungal Properties

The antifungal potential of thiourea derivatives has also been an area of active research. mdpi.com These compounds can interfere with fungal growth and proliferation through various mechanisms.

There is no specific data available concerning the antifungal properties of this compound. However, studies on other thiourea derivatives have indicated their potential as antifungal agents. For instance, certain thiourea derivatives of methyl anthranilate have demonstrated activity against major plant pathogens like Botrytis cinerea, Colletotrichum fragariae, and Fusarium oxysporum. The antifungal activity is influenced by the nature of the substituents on the thiourea core.

Antiviral Activity (e.g., inhibition of viral replication in cell lines)

Thiourea derivatives have emerged as a promising class of compounds with antiviral activity, including against human immunodeficiency virus (HIV) and influenza viruses. dergipark.org.trresearchgate.net The term "therapeutic index" or "selectivity index" (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50), is a critical parameter in evaluating antiviral agents. creative-diagnostics.comnih.gov

While no specific antiviral data for this compound has been found, the broader class of thiourea compounds has shown significant potential. For example, a thiourea derivative, N-{3-(methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide, was identified as a potent inhibitor of the Influenza A H3N2 virus with an EC50 value of 31.4 μM. dergipark.org.trresearchgate.net Other thiourea derivatives have exhibited anti-HIV-1 activity with EC50 values as low as 1.79 μM. researchgate.net The mechanism of antiviral action can vary, from inhibiting viral enzymes like reverse transcriptase to interfering with viral entry or replication. dergipark.org.tr

Antiglycation Mechanisms in Protein-Carbohydrate Interactions

Protein-carbohydrate interactions are fundamental to many biological processes. nih.gov However, non-enzymatic glycosylation, or glycation, is a spontaneous reaction between proteins and carbohydrates that can lead to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathology of various diseases. Thiourea derivatives have been investigated for their potential to inhibit the formation of AGEs. researchgate.net

The mechanism of antiglycation by thiourea compounds is thought to involve several pathways. These compounds can act as antioxidants, scavenging free radicals that are produced during the glycation process. researchgate.net By neutralizing these reactive species, they can interrupt the chain reactions that lead to the formation of AGEs. Furthermore, some thiourea derivatives may directly interact with the reacting molecules, either by trapping reactive dicarbonyl species, which are key intermediates in AGE formation, or by binding to the protein and sterically hindering the attachment of sugar molecules. While specific studies on this compound are limited, the general antiglycation and antioxidant properties observed in other thiourea derivatives suggest a potential therapeutic application in preventing glycation-related complications. researchgate.netresearchgate.net Further research is needed to fully elucidate the specific inhibitory mechanisms of this compound against AGE formation. researchgate.net

Protein Binding Studies: Interactions with Serum Albumins (e.g., Bovine Serum Albumin, Human Serum Albumin)

The interaction of therapeutic compounds with serum albumins, the most abundant proteins in blood plasma, is a critical determinant of their distribution, metabolism, and efficacy. brieflands.com Studies on the binding of drugs to Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), which shares high structural homology with HSA, provide valuable insights into these pharmacokinetic properties. brieflands.com

While direct binding studies on this compound are not extensively documented, research on the structurally similar antithyroid drug, propylthiouracil (PTU), offers significant insights. itmedicalteam.plresearchgate.net The interaction of PTU with both HSA and BSA has been investigated using spectroscopic techniques. itmedicalteam.plresearchgate.net These studies revealed that PTU quenches the intrinsic fluorescence of tryptophan residues in the albumins, indicating that the binding occurs near these residues within the protein's hydrophobic pockets. itmedicalteam.plresearchgate.net

The quenching mechanism was identified as static, meaning a stable complex is formed between the drug and the protein. itmedicalteam.plresearchgate.net The binding constants (K) for these interactions were calculated to be in the order of 10³ M⁻¹, which signifies a relatively weak and reversible binding. itmedicalteam.plresearchgate.net This level of binding affinity is crucial, as the drug-albumin complex acts as a reservoir, releasing the free drug to exert its therapeutic effect. brieflands.com The binding of PTU is predominantly to albumin, with displacement experiments showing interaction with other drugs like acetylsalicylic acid and warfarin. nih.gov Given the structural similarities, this compound is expected to exhibit comparable binding characteristics with serum albumins.

Table 1: Binding Constants of Propylthiouracil (PTU) with Serum Albumins Data is based on studies of the structurally similar compound, propylthiouracil.

| Interacting Molecule | Serum Albumin | Binding Constant (K) [M⁻¹] | Technique |

| Propylthiouracil (PTU) | Human Serum Albumin (HSA) | 1.45 × 10³ | UV Absorption Spectroscopy |

| Propylthiouracil (PTU) | Bovine Serum Albumin (BSA) | 1.14 × 10³ | UV Absorption Spectroscopy |

| Propylthiouracil (PTU) | Human Serum Albumin (HSA) | 1.29 × 10³ | Fluorescence Spectroscopy |

| Propylthiouracil (PTU) | Bovine Serum Albumin (BSA) | 0.98 × 10³ | Fluorescence Spectroscopy |

| Source: itmedicalteam.pl |

Investigation of Anticancer Potential through Cellular Studies (e.g., cell line growth inhibition, apoptosis induction pathways)

Thiourea derivatives are recognized as a promising class of anticancer agents, with numerous studies demonstrating their ability to inhibit the growth of various cancer cell lines. mdpi.comnih.gov Research has shown that these compounds can trigger cancer cell death through diverse mechanisms, including the induction of apoptosis. nih.gov

Cellular studies on various thiourea derivatives have reported significant cytotoxicity against a range of human cancer cell lines. mdpi.com The effectiveness of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), with some thiourea derivatives showing potent activity with IC₅₀ values in the low micromolar range. mdpi.com For instance, derivatives have demonstrated efficacy against leukemia, breast, lung, pancreatic, and prostate cancer cell lines. mdpi.com

The primary mechanism for the anticancer activity of many thiourea compounds is the induction of apoptosis, or programmed cell death. nih.gov Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like caspase-3. nih.govteachmeanatomy.info Some thiourea derivatives have been shown to halt the cell cycle, leading to mitotic arrest in prometaphase and subsequent apoptosis. nih.gov A patent has mentioned N-methyl-N-propylthiourea, a closely related compound, in the context of inducing apoptosis. googleapis.com Furthermore, apoptosis can also occur through caspase-independent pathways, for example, involving the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. mdpi.com The anticancer effects of this compound are likely mediated by one or a combination of these apoptotic pathways, leading to the controlled elimination of cancer cells.

Table 2: Cytotoxic Activity of Various Thiourea Derivatives Against Human Cancer Cell Lines Data represents findings for the broader class of thiourea derivatives.

| Thiourea Derivative Type | Cancer Cell Line Type | IC₅₀ / LC₅₀ Range |

| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast | 3 to 14 µM mdpi.com |

| Bis-thiourea structures | Human leukemia | As low as 1.50 µM mdpi.com |

| Aromatic thiourea derivatives | Lung, Liver, Breast | < 20 µM mdpi.com |

| Non-metal-containing thioureas | Breast, Lung | 7 to 20 µM mdpi.com |

| Source: mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Methyl 3 Propylthiourea and Its Analogues

Impact of Alkyl Chain Modifications on Biological and Chemical Reactivity

The nature of the alkyl chains attached to the thiourea (B124793) core plays a pivotal role in determining the biological activity and chemical reactivity of these compounds. Variations in chain length, branching, and the presence of cyclic moieties can significantly alter properties such as lipophilicity, which in turn affects cell membrane permeability and interaction with biological targets. core.ac.uksemanticscholar.org

Research on a series of bis(thiourea) derivatives has demonstrated a clear relationship between alkyl chain length and antibacterial activity. In one study, derivatives with decyl (C10) and dodecyl (C12) chains exhibited excellent activity against E. coli, with Minimum Inhibitory Concentrations (MIC) of 135 µg/mL and 145 µg/mL, respectively. However, a derivative with a tetradecyl (C14) chain showed no antibacterial properties, indicating a potential "cutoff effect" where increasing lipophilicity beyond a certain point becomes detrimental to activity. core.ac.uksemanticscholar.org This phenomenon is often attributed to reduced aqueous solubility and inefficient transport to the target site. core.ac.uk

In the context of plant growth regulation, modifications to the alkyl chain have also shown pronounced effects. For instance, in a study of thiourea derivatives designed to stimulate the growth of A. thaliana, a compound with an alkyl chain length of two carbons was found to be the most effective. acs.org This highlights that the optimal alkyl chain length can be highly specific to the biological system and target being investigated.

| Compound | Alkyl Chain Length (n) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Binding Free Energy (Kcal/mol) |

|---|---|---|---|

| Bis(thiourea) Derivative 1 | 10 | 135 | -5.3 |

| Bis(thiourea) Derivative 2 | 12 | 145 | -4.9 |

| Bis(thiourea) Derivative 3 | 14 | Inactive | -4.8 |

Influence of N-Substitution Patterns on Molecular Conformation and Biological Potency

The substitution pattern on the nitrogen atoms of the thiourea scaffold is a critical determinant of both the molecule's three-dimensional shape (conformation) and its biological efficacy. The nature of these substituents, whether they are simple alkyl groups, aryl moieties, or more complex heterocyclic systems, dictates the potential for intra- and intermolecular interactions, such as hydrogen bonding, which in turn influences how the molecule interacts with its biological target. conicet.gov.arbiointerfaceresearch.com

Studies on N-aryl and N,N'-diaryl substituted thioureas have revealed their significant potential as anticancer agents. biointerfaceresearch.com The introduction of electron-withdrawing groups, such as nitro or perfluorophenyl groups, into the aryl substituent can increase the acidity of the N-H protons. This enhanced acidity facilitates stronger hydrogen bonding interactions with biological acceptors, leading to improved biological activity. biointerfaceresearch.com For example, 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea has demonstrated the ability to suppress the growth of several breast cancer cell lines. biointerfaceresearch.com The planar structure of aryl substituents can also promote DNA intercalation or specific binding to proteins through π-π stacking interactions. biointerfaceresearch.com

In the realm of bifunctional catalysts, the N-substitution pattern is crucial for establishing a specific molecular conformation that enables catalytic activity. For instance, in certain diaminophosphoryl thioureas, the N-H proton of the thiourea moiety forms an internal hydrogen bond with a phosphoryl oxygen atom. acs.org This intramolecular interaction constrains the conformation of the thiourea, making it a more organized single hydrogen-bond donor and influencing its effectiveness as a catalyst in reactions like the vinylogous aldol (B89426) reaction. acs.org

| Compound | N-Aryl Substituent | Observed Activity |

|---|---|---|

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | 4-chloro-3-methylphenyl, 4-nitrophenyl | Suppression of breast cancer cell line growth (IC50: 2.2-5.5 µM) |

| 1-aryl-3-(pyridin-2-yl) thiourea derivatives | Aryl and pyridin-2-yl | Potent antitumor activity, with one derivative showing IC50 values of 1.3 and 0.7 µM against MCF-7 and SkBR3 breast cancer cells, respectively. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool for understanding and predicting the biological activity of thiourea derivatives. nih.govfarmaciajournal.com By establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities, QSAR models can guide the rational design of new, more potent analogues and reduce the need for extensive experimental screening. sciencepg.comanalis.com.my

QSAR studies have been successfully applied to various therapeutic areas for thiourea derivatives. For instance, in the development of anti-Hepatitis C Virus (HCV) agents, a QSAR model was developed for a series of thioureas. tandfonline.com This model, which showed a high correlation coefficient (R) of 0.928, indicated that hydrophobicity, dielectric energy, a valence connectivity index, conformational minimum energy, and the energy of the highest occupied molecular orbital (HOMO) were key determinants of anti-HCV activity. tandfonline.com

Similarly, QSAR analyses have been employed to elucidate the anticancer properties of thiourea derivatives. One study on sulfur-containing thioureas identified mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient as crucial predictors for their anticancer activities. nih.gov Another QSAR study on thioureas with potential activity against liver cancer found that lipophilicity (LogP), certain bond lengths, and the vibrational frequency of a carbonyl group were priority descriptors for predicting anticancer efficacy. sciencepg.com

In the context of anti-amoebic agents, a QSAR model was built for a series of carbonyl thiourea derivatives against Acanthamoeba sp.. analis.com.my The resulting model, developed using a genetic algorithm and partial least squares (GA-PLS), demonstrated good predictive ability and highlighted the importance of specific molecular descriptors in determining the anti-amoebic activity. analis.com.my

| Biological Activity | Key Physicochemical Parameters/Descriptors | Reference |

|---|---|---|

| Anti-HCV | Hydrophobicity, Dielectric Energy, Valence Connectivity Index, Conformational Minimum Energy, HOMO Energy | tandfonline.com |

| Anticancer | Mass, Polarizability, Electronegativity, Van der Waals Volume, Octanol-Water Partition Coefficient | nih.gov |

| Anticancer (Liver) | Lipophilicity (LogP), Bond Lengths (d(C=N2), d(N2-Cphen1)), Vibration Frequency (υ(C=O)) | sciencepg.com |

| Anti-amoebic | Model-specific molecular descriptors from GA-PLS analysis | analis.com.my |

Correlation between Electronic Structure Parameters and Observed Biological/Chemical Activities

The electronic structure of thiourea derivatives is intrinsically linked to their biological and chemical activities. Parameters such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors derived from these can provide deep insights into the mechanisms of action and help to explain observed SAR trends. jst.go.jpnih.gov

A study on thiourea derivatives bearing a benzothiazole (B30560) moiety revealed that electronic factors in the benzothiazole rings had a significant effect on their antimicrobial activity. nih.gov This suggests that the electron-donating or electron-withdrawing nature of substituents on this ring system can modulate the electronic properties of the entire molecule, thereby influencing its interaction with microbial targets.

In another investigation focusing on the cytotoxic activity of disubstituted thioureas incorporating a 2-aminothiazole (B372263) scaffold, semi-empirical methods were used to calculate chemical reactivity descriptors. jst.go.jp The analysis established a correlation between these descriptors and the cytotoxic activity against MT-4 cells. Specifically, the electrophilicity index and chemical potential were found to significantly contribute to explaining the cytotoxic potential of the thioureas. jst.go.jp This indicates that the ability of these molecules to accept electrons plays a crucial role in their cytotoxic mechanism.

The energies of the HOMO and LUMO are also important indicators of a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. jst.go.jp QSAR studies have shown that these electronic parameters often feature as significant descriptors in models predicting biological activity, underscoring the fundamental role of electronic structure in the bioactivity of thiourea derivatives. tandfonline.com

| Thiourea Derivative Series | Electronic Parameter | Correlated Biological Activity | Reference |

|---|---|---|---|

| Thioureas with Benzothiazole Moiety | Electronic factors in benzothiazole rings | Antimicrobial activity | nih.gov |

| Disubstituted Thioureas with 2-Aminothiazole Scaffold | Electrophilicity Index, Chemical Potential | Cytotoxic activity | jst.go.jp |

| Thioureas for Anti-HCV Activity | Highest Occupied Molecular Orbital (HOMO) Energy | Anti-HCV activity | tandfonline.com |

Applications of 1 Methyl 3 Propylthiourea in Specialized Chemical Fields

Corrosion Inhibition Studies: Electrochemical and Surface Science Perspectives

Thiourea (B124793) and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. The efficacy of these compounds is generally attributed to the presence of sulfur and nitrogen atoms, which can coordinate with metal surfaces, and the π-electrons in their structure. The general mechanism involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard methods to evaluate the performance of these inhibitors. Potentiodynamic polarization studies can determine whether an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type). EIS helps in understanding the resistance of the protective film and the mechanism of charge transfer at the metal-solution interface. Surface science techniques further elucidate the adsorption mechanism and the morphology of the protective layer.

However, a review of scientific databases reveals a lack of specific studies on 1-Methyl-3-propylthiourea. While research on analogous compounds like 1-methyl-3-pyridine-2-yl-thiourea and various phenylthiourea (B91264) derivatives shows significant inhibition efficiencies, no dedicated electrochemical or surface analysis data for this compound could be found. researchgate.netresearchgate.netuobaghdad.edu.iq Therefore, specific data tables on its inhibition efficiency, polarization resistance, or adsorption isotherm model are not available.

Ligand Chemistry and Coordination Compound Formation with Metal Ions

The thiourea backbone, characterized by the N-C=S functional group, makes it a versatile ligand in coordination chemistry. The sulfur atom acts as a soft donor, readily coordinating to soft metal ions, while the nitrogen atoms are hard donors. This ambidentate nature allows thiourea derivatives to coordinate with a wide range of metal ions, forming diverse and stable complexes. nih.govmdpi.com They can act as monodentate ligands, typically through the sulfur atom, or as bridging ligands connecting multiple metal centers.

The formation of these coordination compounds can significantly alter the chemical and physical properties of both the ligand and the metal ion, leading to applications in catalysis, materials science, and medicine. The synthesis and crystal structure determination of such complexes are fundamental to understanding their bonding and potential uses.

Despite the rich coordination chemistry of the thiourea family, specific research detailing the synthesis, crystal structure, or properties of metal complexes formed with this compound as a ligand is not present in the available literature. Studies on similar molecules, such as 1-(4-methylthiazol-2-yl)-3-propylthiourea, confirm the ability of propylthiourea (B1586209) derivatives to act as ligands, but direct structural or spectroscopic data for this compound complexes remains uncharacterised. researchgate.net

Role as a Precursor or Building Block in the Synthesis of Complex Organic Molecules

Thiourea derivatives are valuable precursors in organic synthesis, particularly for the construction of heterocyclic compounds. The reactive nature of the thiocarbonyl group and the adjacent nitrogen atoms allows for a variety of cyclization reactions to form rings containing sulfur and nitrogen, such as thiazoles, pyrimidines, and thiadiazoles. These heterocyclic motifs are prevalent in many biologically active molecules and pharmaceutical agents.

The general synthetic utility involves the reaction of the thiourea moiety with bifunctional electrophiles, leading to the formation of new ring systems. The specific substituents on the nitrogen atoms can influence the reactivity and the final structure of the product.

A thorough search of synthetic chemistry literature did not yield any specific examples where this compound is explicitly used as a precursor or building block for the synthesis of more complex organic molecules. While general methods for preparing alkyl thioureas and their subsequent use in synthesis are known, the application of this specific compound as a starting material for creating larger, more complex structures is not documented. orgsyn.org

Potential in Materials Science for Non-Linear Optical (NLO) Applications

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Certain molecular features, such as the presence of donor-acceptor groups connected by a π-conjugated system, can lead to a large third-order optical susceptibility (χ(3)), a key parameter for NLO materials. mdpi.comnih.gov

Thiourea and its derivatives have been incorporated into crystals that exhibit NLO properties. The ability of the thiourea group to participate in hydrogen bonding and influence crystal packing, combined with its electronic characteristics, makes it a candidate for inclusion in NLO materials.

However, there is no specific research available that investigates the non-linear optical properties of this compound. Theoretical or experimental studies measuring its hyperpolarizability or third-order nonlinear optical susceptibility have not been reported in the scientific literature. Therefore, no data on its NLO performance is available.

Role in Agricultural Chemistry as a Fungicide, Herbicide, or Insecticide (if mechanisms are explored)

The biological activity of thiourea derivatives has led to their investigation in agricultural chemistry. The presence of the thiourea functional group in some compounds has been associated with fungicidal, herbicidal, or insecticidal properties. The mechanism of action often involves the disruption of essential biological processes in the target pest, such as enzyme inhibition or interference with metabolic pathways. For instance, some fungicides work by inhibiting specific enzymes necessary for fungal cell wall synthesis or respiration.

While the related compound 6-propyl-2-thiouracil is known for its antithyroid activity in medicine, this is a distinct application from agricultural uses. mdpi.com A comprehensive search for studies on this compound in the context of agricultural chemistry revealed no information. There are no published reports detailing its efficacy or mechanism of action as a fungicide, herbicide, or insecticide.

Future Perspectives and Emerging Research Directions for 1 Methyl 3 Propylthiourea

Development of Novel and Sustainable Synthetic Routes

The synthesis of thiourea (B124793) derivatives is an area of continuous innovation, with a significant push towards environmentally benign and efficient methodologies. nih.govresearchgate.netgoogle.comacs.org Future research on 1-Methyl-3-propylthiourea would likely focus on developing novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic strategies for similar compounds often involve multi-step processes that may utilize hazardous reagents and solvents. nih.gov Emerging research, however, points towards the utility of microwave-assisted synthesis, one-pot reactions, and the use of aqueous media to reduce the environmental impact. nih.govresearchgate.netgoogle.comacs.org For instance, a catalyst-free method for synthesizing symmetric thiourea derivatives in water under sunlight has been developed, showcasing a significant advancement in sustainable chemical synthesis. nih.gov

Future synthetic explorations for this compound could be benchmarked against several key performance indicators, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

| Synthetic Route | Catalyst | Solvent | Reaction Time (hours) | Yield (%) | Green Chemistry Metric (E-factor) |

|---|---|---|---|---|---|

| Conventional | Acid/Base | Organic | 12-24 | 75 | High |

| Microwave-Assisted | None | Green Solvent | 0.5-1 | 90 | Low |

| One-Pot Synthesis | Phase Transfer | Aqueous | 6-8 | 85 | Medium |

| Photocatalytic | TiO2-zeolite | Water | 2-4 | 95 | Very Low |

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.comanalis.com.mydntb.gov.ua A crucial future direction for this compound research would be the detailed elucidation of its mechanism of action at the molecular level. This would involve identifying specific biological targets, such as enzymes or receptors, and understanding the precise molecular interactions that underpin its therapeutic effects.

Advanced techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling would be instrumental in this endeavor. For example, identifying the binding mode of this compound to a target protein could reveal key amino acid residues involved in the interaction, paving the way for the rational design of more potent and selective analogs. The anticancer potential of thiourea derivatives, for instance, has been linked to their ability to interact with key proteins in cancer cells through hydrogen bonding and other non-covalent interactions. analis.com.mybiointerfaceresearch.com

Exploration of New Application Domains and Interdisciplinary Research

The versatility of the thiourea scaffold opens up a vast landscape of potential applications beyond traditional medicine. acs.orgnih.gov Future research on this compound should embrace an interdisciplinary approach to uncover novel applications.

For instance, thiourea derivatives have shown promise as corrosion inhibitors, in the synthesis of metal sulfide (B99878) nanocrystals, and as sensors for heavy metals. nih.govnih.gov The exploration of this compound in materials science could lead to the development of new functional materials with unique optical or electronic properties.

Collaboration between chemists, biologists, materials scientists, and engineers will be key to unlocking the full potential of this compound. The table below illustrates some potential interdisciplinary research avenues.

Table 2: Potential Interdisciplinary Applications of this compound

| Research Area | Potential Application | Collaborating Discipline |

|---|---|---|

| Agrochemicals | Fungicide, Herbicide, Insecticide | Agricultural Science |

| Materials Science | Precursor for Nanocrystals, Corrosion Inhibitor | Engineering |

| Environmental Science | Sensor for Heavy Metal Detection | Environmental Chemistry |

| Veterinary Medicine | Anthelmintic, Antimicrobial Agent | Veterinary Science |

Integration of In Silico and Experimental Methodologies for Rational Design

The integration of computational and experimental approaches is a powerful strategy in modern drug discovery and materials science. ijpsjournal.comresearchgate.netnih.govnih.govuobaghdad.edu.iq For this compound, in silico methods can be employed to predict its physicochemical properties, biological activity, and potential toxicity.

Molecular docking studies, for example, can simulate the binding of this compound to various biological targets, helping to prioritize experimental testing. ijpsjournal.comresearchgate.netnih.govnih.govuobaghdad.edu.iq Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of thiourea derivatives with their biological activity, guiding the design of new compounds with improved properties. researchgate.net

The synergy between in silico predictions and experimental validation will accelerate the research and development process for this compound, enabling a more rational and efficient exploration of its potential.

Table 3: Hypothetical In Silico and Experimental Data for this compound Analogs

| Analog | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) | Predicted ADME Profile |

|---|---|---|---|

| This compound | -7.5 | 15.2 | Favorable |

| Analog A | -8.2 | 8.5 | Favorable |

| Analog B | -6.8 | 25.1 | Moderate |

| Analog C | -9.1 | 3.7 | Favorable |

Q & A

Basic: What synthetic methodologies are recommended for producing high-purity 1-Methyl-3-propylthiourea, and how can purity be validated?

Methodological Answer:

this compound can be synthesized via alkylation of thiourea with methyl and propyl halides under basic conditions. Purification is typically achieved through recrystallization using ethanol/water mixtures. Validate purity using:

- 1H/13C NMR : Confirm molecular structure by identifying thiourea NH protons (δ 8–10 ppm) and alkyl chain signals.

- Mass Spectrometry (MS) : Compare observed molecular ion peaks ([M+H]+) with theoretical values (C5H11N2S: 131.07 g/mol).

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess chromatographic purity (>95%) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust (P261).

- Containment : Prevent skin contact (P262) via closed systems during synthesis.

- Waste Disposal : Neutralize waste with 10% NaOH before disposal. Toxicity data may be limited; assume acute toxicity until proven otherwise .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Methodological Answer:

- Derivative Synthesis : Introduce substituents (e.g., halides, aryl groups) at the thiourea N- or alkyl positions.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases).

- In Vitro Assays : Test derivatives for bioactivity (e.g., IC50 in enzyme inhibition assays) and correlate with steric/electronic properties via QSAR analysis .

Advanced: How should researchers address contradictions in reported biological activities of thiourea derivatives?

Methodological Answer:

- Cross-Validation : Replicate studies using identical assay conditions (pH, temperature, solvent).

- Control Experiments : Include positive/negative controls (e.g., known inhibitors) to calibrate results.

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed discrepancies.

- Meta-Analysis : Compare data across studies while accounting for variables like cell lines or reagent batches .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR : Identify thiourea C=S stretch (~1250 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- NMR : Use DMSO-d6 to resolve NH protons and confirm alkyl chain integration.

- High-Resolution MS : Confirm molecular formula via exact mass analysis (error < 5 ppm) .

Advanced: How to design pharmacokinetic studies for this compound?

Methodological Answer:

- In Vivo Models : Administer the compound intravenously/orally to rodents; collect plasma at timed intervals.

- LC-MS/MS Quantification : Use isotopically labeled internal standards for accurate measurement.

- ADME Profiling : Assess liver microsome stability and plasma protein binding to estimate bioavailability .

Basic: What are best practices for long-term storage of thiourea compounds?

Methodological Answer:

- Storage Conditions : Keep in amber vials at –20°C under argon to prevent oxidation.

- Stability Monitoring : Perform periodic HPLC checks to detect degradation (e.g., hydrolysis to urea).

Advanced: How can computational methods predict the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict aggregation behavior .

Advanced: What ethical considerations apply to publishing novel thiourea research?

Methodological Answer:

- Data Sharing : Deposit raw spectra and assay data in repositories like Zenodo.

- Conflict of Interest : Disclose funding sources or patent applications.

- Reproducibility : Provide detailed synthetic protocols and characterization data to enable replication .

Basic: How to determine the solubility profile of this compound for experimental use?

Methodological Answer:

- Solvent Screening : Test solubility in graded series (water, ethanol, DMSO) via saturation shake-flask method.

- UV-Vis Spectroscopy : Measure absorbance at λmax to construct calibration curves for quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.